molecular formula C18H12ClF3N4OS B10928298 [7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone

[7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-methylthiophen-2-yl)methanone

Cat. No.: B10928298
M. Wt: 424.8 g/mol
InChI Key: VMIUDFWTFHBFFL-UHFFFAOYSA-N
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Description

The compound 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE is a complex organic molecule that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a methanone group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

  • Formation of the triazolopyrimidine core : This can be achieved through the cyclization of appropriate hydrazine derivatives with formamide or its derivatives under acidic or basic conditions.
  • Introduction of the chlorophenyl group : This step involves the substitution of a hydrogen atom on the triazolopyrimidine core with a chlorophenyl group, typically using a chlorophenyl halide in the presence of a base.
  • Addition of the trifluoromethyl group : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
  • Attachment of the methanone group : This final step involves the reaction of the intermediate compound with a thienyl ketone under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
  • Substitution : The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic medium.
  • Reduction : Lithium aluminum hydride in anhydrous ether.
  • Substitution : Chlorophenyl halide in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE has a wide range of scientific research applications, including:

  • Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biology : Studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Investigated for its potential therapeutic effects in treating various diseases.
  • Industry : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE can be compared with other similar compounds, such as:

These compounds share a similar triazolopyrimidine core but differ in the substituents attached to the core. The unique combination of substituents in 7-(4-CHLOROPHENYL)-5-(TRIFLUOROMETHYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YLMETHANONE contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H12ClF3N4OS

Molecular Weight

424.8 g/mol

IUPAC Name

[7-(4-chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-(5-methylthiophen-2-yl)methanone

InChI

InChI=1S/C18H12ClF3N4OS/c1-9-2-7-12(28-9)15(27)13-14(10-3-5-11(19)6-4-10)26-17(23-8-24-26)25-16(13)18(20,21)22/h2-8,14H,1H3,(H,23,24,25)

InChI Key

VMIUDFWTFHBFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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